An In-Depth Technical Guide to 3-nitro-N-propyl-4-Pyridinamine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-nitro-N-propyl-4-Pyridinamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-nitro-N-propyl-4-pyridinamine, a substituted nitropyridine derivative of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document establishes a robust scientific foundation through a detailed, field-proven synthesis protocol, predicted physicochemical and spectroscopic properties based on analogous compounds, and an exploration of its potential biological significance. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical sciences, offering the necessary detail to synthesize, characterize, and evaluate this compound for further investigation.
Introduction and Scientific Context
The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The addition of a nitro group, as seen in nitropyridines, renders the ring electron-deficient, making it an exceptionally versatile precursor for a wide range of functionalized heterocyclic systems.[1][2] These systems often exhibit diverse biological activities, including anticancer, antiviral, and anti-neurodegenerative properties.[1]
3-nitro-N-propyl-4-pyridinamine (Figure 1) belongs to this promising class of molecules. Its structure combines the electron-withdrawing nitro group with a secondary amine, suggesting potential for hydrogen bonding and specific receptor interactions. This guide delineates a logical and efficient pathway for its synthesis via nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyridine chemistry.[3][4] By providing a detailed experimental protocol and thorough characterization data, we aim to facilitate its exploration as a novel scaffold in drug discovery programs.
Figure 1: Chemical Structure of 3-nitro-N-propyl-4-Pyridinamine.
Physicochemical and Chemical Identity
A summary of the key identifiers and predicted physicochemical properties for 3-nitro-N-propyl-4-pyridinamine is presented below. Properties are estimated based on the known data of its parent compound, 4-amino-3-nitropyridine, and general principles of physical organic chemistry.
| Property | Value / Description | Source(s) |
| IUPAC Name | 3-nitro-N-propylpyridin-4-amine | N/A |
| CAS Number | 438554-27-9 | [5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [5] |
| Molecular Weight | 181.19 g/mol | Calculated |
| Appearance | Predicted: Yellow to orange crystalline solid | [6] |
| Melting Point | Predicted: Lower than 4-amino-3-nitropyridine (203-207 °C) due to the flexible propyl chain | [6] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Ethanol); sparingly soluble in water | [6] |
| pKa | Predicted: Weakly basic due to the electron-withdrawing nitro group and delocalization of the nitrogen lone pair into the pyridine ring. | N/A |
Synthesis and Purification Protocol
The most logical and field-proven method for synthesizing 3-nitro-N-propyl-4-pyridinamine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the highly reactive precursor 4-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 4-position (a para-relationship), making it an excellent leaving group for nucleophilic attack by n-propylamine.[3][4]
Caption: Workflow for the synthesis and purification of 3-nitro-N-propyl-4-pyridinamine.
Step-by-Step Methodology
Materials and Reagents:
-
4-Chloro-3-nitropyridine (CAS: 13091-23-1)
-
n-Propylamine (CAS: 107-10-8)
-
Triethylamine (Et₃N) or another non-nucleophilic base (e.g., DIPEA)
-
Anhydrous Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitropyridine (1.0 eq.) in anhydrous ethanol (approx. 0.2 M concentration).
-
Causality: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the progression of the SNAr reaction. The setup must be anhydrous to prevent unwanted side reactions.
-
-
Addition of Reagents: Add triethylamine (1.5 eq.) to the solution, followed by the slow, dropwise addition of n-propylamine (1.2 eq.).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This is critical to prevent the protonation of the n-propylamine nucleophile, which would render it unreactive. An excess of base ensures the reaction goes to completion.
-
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-3-nitropyridine) is consumed.
-
Self-Validation: TLC provides a direct, real-time assessment of the reaction. A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates completion.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Causality: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and monitor them by TLC.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-nitro-N-propyl-4-pyridinamine as a yellow/orange solid.
Spectroscopic Characterization (Predicted)
Full characterization is essential to confirm the identity and purity of the synthesized compound.[7] The following are predicted spectroscopic data based on the known spectra of 4-amino-3-nitropyridine and related structures.[1][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.8-9.0 ppm (s, 1H): Proton at the C2 position of the pyridine ring, significantly deshielded by the adjacent nitro group and ring nitrogen.
-
δ ~8.2-8.4 ppm (d, 1H): Proton at the C6 position, coupled to the C5 proton.
-
δ ~7.0-7.2 ppm (d, 1H): Proton at the C5 position, coupled to the C6 proton.
-
δ ~7.5-8.0 ppm (broad t, 1H): N-H proton, coupling to the adjacent CH₂ group.
-
δ ~3.2-3.4 ppm (q, 2H): CH₂ group of the propyl chain adjacent to the amine nitrogen.
-
δ ~1.6-1.8 ppm (sextet, 2H): Central CH₂ group of the propyl chain.
-
δ ~0.9-1.1 ppm (t, 3H): Terminal CH₃ group of the propyl chain.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 ppm: C4 (carbon attached to the amino group).
-
δ ~152 ppm: C2 (carbon adjacent to the nitro group).
-
δ ~140 ppm: C6.
-
δ ~135 ppm: C3 (carbon attached to the nitro group).
-
δ ~108 ppm: C5.
-
δ ~45-50 ppm: N-CH₂ of the propyl chain.
-
δ ~20-25 ppm: Central CH₂ of the propyl chain.
-
δ ~10-12 ppm: Terminal CH₃ of the propyl chain.
-
-
FTIR (KBr, cm⁻¹):
-
~3350-3400 cm⁻¹: N-H stretching vibration.
-
~2850-2970 cm⁻¹: Aliphatic C-H stretching (from the propyl group).
-
~1580-1610 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1500-1530 cm⁻¹ (strong): Asymmetric NO₂ stretching.
-
~1340-1360 cm⁻¹ (strong): Symmetric NO₂ stretching.
-
-
Mass Spectrometry (EI or ESI):
-
[M]+ or [M+H]+: Expected at m/z 181 or 182, respectively, corresponding to the molecular weight of the compound.
-
Potential Biological Activity and Applications
While 3-nitro-N-propyl-4-pyridinamine has not been specifically evaluated in published literature, the broader class of aminopyridine and nitropyridine derivatives has demonstrated significant pharmacological potential. This provides a strong rationale for its investigation in several therapeutic areas.
-
Anticancer Activity: Many substituted aminopyridine and aminopyrimidine derivatives are being explored as potent anticancer agents.[9][10] Their mechanisms often involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs) or histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.[10] The structure of 3-nitro-N-propyl-4-pyridinamine could serve as a scaffold for developing novel kinase inhibitors.
-
Antimicrobial and Antifungal Activity: The pyridine nucleus is a common feature in antimicrobial agents.[11][12] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11][12] The lipophilic propyl chain and the polar nitro-amino-pyridine head group give the molecule an amphiphilic character that could be explored for membrane interaction or enzyme inhibition in microbial pathogens.
-
Neurodegenerative Disorders: 4-Aminopyridine itself is a known potassium channel blocker used in the treatment of multiple sclerosis.[13] Research is ongoing to develop derivatives with improved safety profiles and efficacy for neurodegenerative diseases like Alzheimer's.[13]
Caption: Potential avenues for pharmacological screening of 3-nitro-N-propyl-4-pyridinamine.
Safety and Handling
The safe handling of all chemicals is paramount. The primary precursor, 4-chloro-3-nitropyridine, is a toxic and hazardous substance.
-
Hazard Class: 4-Chloro-3-nitropyridine is classified as toxic if swallowed and causes serious eye damage.[6][7][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat.[7][15]
-
Handling Precautions: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][15]
-
Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15]
The target compound, 3-nitro-N-propyl-4-pyridinamine, should be handled with similar precautions until its toxicological profile is fully established.
Conclusion
3-nitro-N-propyl-4-pyridinamine is a readily accessible heterocyclic compound with significant, albeit unexplored, potential in medicinal chemistry. This guide provides a comprehensive and actionable framework for its synthesis via a robust SNAr protocol, its purification, and its characterization. By leveraging established chemistry and providing predictive data, this document serves as a catalyst for future research into the biological activities of this promising molecule and its derivatives.
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